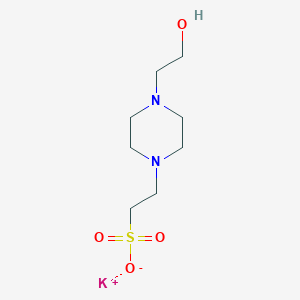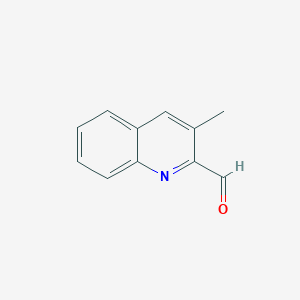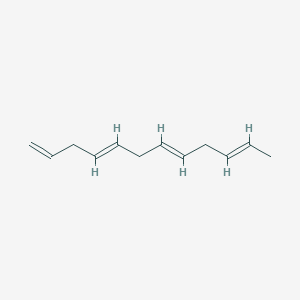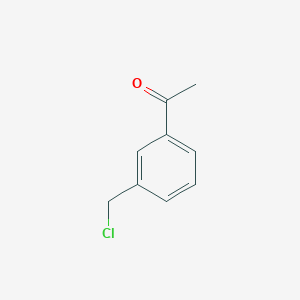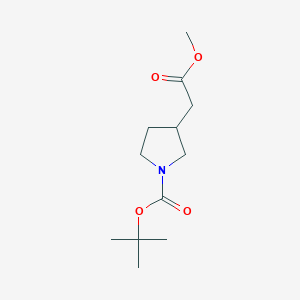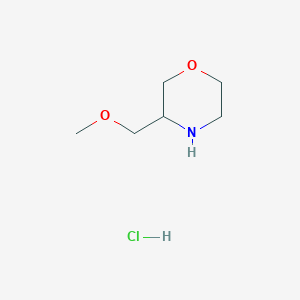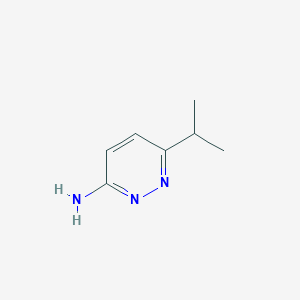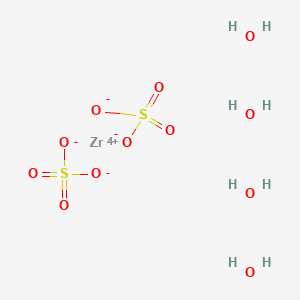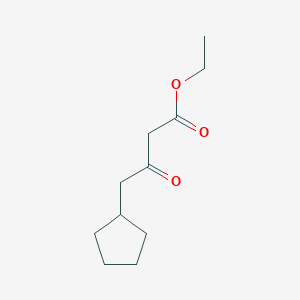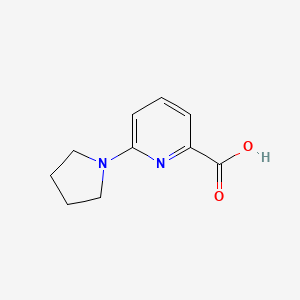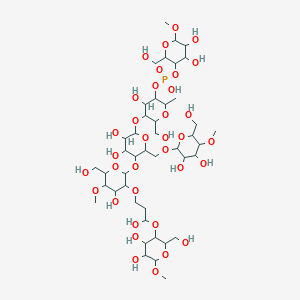
Starch, hydrogen phosphate, 2-hydroxypropyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starch, hydrogen phosphate, 2-hydroxypropyl ether is a white, odorless, and tasteless powder. It is easily soluble in water and has good viscosity and thermal stability . This compound is used as an excipient in pharmaceutical concoctions, enhancing the effectiveness of drugs by making them more soluble, bioavailable, and stable .
Synthesis Analysis
The synthesis of Starch, hydrogen phosphate, 2-hydroxypropyl ether typically involves two steps. First, starch granules are crushed and swollen through a pretreatment process. Then, hydroxypropyl phosphate and amylase are added to carry out an enzymatic reaction . During this enzymatic reaction, the hydroxypropyl phosphate reacts with the hydroxyl groups on the starch granules to form an ester, resulting in hydroxypropyl phosphate ester . Further processing and purification yield hydroxypropyl distarch phosphate .Chemical Reactions Analysis
The etherification of starch results in the substitution of hydroxyl groups in the starch molecule with a 2-hydroxypropyl ether group . This modification imparts new properties to the starch, such as increased solubility, stability, and resistance to degradation .Scientific Research Applications
Chemical Analysis and Identification
Hydroxypropylated starch samples, including those with 2-hydroxypropyl ether, are analyzed using high-resolution 1H-NMR Spectroscopy. This technique is effective in calculating hydroxypropyl (HP) levels and identifying the positions of HP substitution on the starch molecule (Xu & Seib, 1997). An improved method for determining the hydroxypropyl content in modified starches by 1H NMR has also been developed, enhancing the accuracy of analysis (Wang, Sun, & Shi, 2019).
Food Industry Applications
Modified starches, including those with 2-hydroxypropyl ether, are used in the food industry to improve the stability and textural properties of products like yogurt. These modified starches interact with casein, a milk protein, through electrostatic forces and hydrogen bonds, thus influencing the properties of dairy products (Sun et al., 2016).
Textile Industry Applications
Hydroxypropyl starch, including its 2-hydroxypropyl ether variant, has applications in the textile industry. It has been used in cotton yarn sizing, where its properties have been found superior to sulfated starch in terms of sizing performance (Yang Dong, 2000).
Polymer Science and Material Engineering
Starch 2-hydroxy-3-mercaptopropyl ethers have been prepared and used in graft polymerizations, indicating their potential in creating novel materials with specific properties (Trimnell et al., 1978).
Environmental Applications
In environmental science, starch hydroxypropyl phosphate, which includes the 2-hydroxypropyl ether variant, has been evaluated as an environmentally friendly flocculant. This application is significant for water treatment processes, where these compounds can be used to remove impurities efficiently (Hebeish, Aly, & Farag, 2014).
Future Directions
Starch, hydrogen phosphate, 2-hydroxypropyl ether has shown potential in various applications due to its low toxicity and biodegradability . It can improve the texture and taste of fruit products, frozen products, and seasonings . Furthermore, it has shown promise in innovative drug delivery mechanisms, fostering breakthroughs in studying disorders encompassing cancer, infections, and neurological afflictions .
properties
IUPAC Name |
[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] [5-[5-[3-[3-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-3-hydroxypropoxy]-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-methyloxan-3-yl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H79O35P/c1-14-32(78-80(61,62)79-38-19(12-49)71-41(66-5)27(56)25(38)54)30(59)36(17(10-47)69-14)76-43-29(58)24(53)37(20(74-43)13-68-42-28(57)22(51)33(63-2)15(8-45)72-42)77-44-39(31(60)34(64-3)16(9-46)73-44)67-7-6-21(50)75-35-18(11-48)70-40(65-4)26(55)23(35)52/h14-60H,6-13H2,1-5H3,(H,61,62) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVROLKBAWTYHHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OCCC(O)OC5C(OC(C(C5O)O)OC)CO)O)O)O)OP(=O)(O)OC6C(OC(C(C6O)O)OC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H79O35P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1199.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 24847848 | |
CAS RN |
53124-00-8 |
Source


|
| Record name | Starch, hydrogen phosphate, 2-hydroxypropyl ether | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Starch, hydrogen phosphate, 2-hydroxypropyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

